molecular formula C11H18N2S B3163272 {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine CAS No. 883541-28-4

{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine

Cat. No.: B3163272
CAS No.: 883541-28-4
M. Wt: 210.34 g/mol
InChI Key: ZCDGCAIFQPSTRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under basic conditions. One common method includes the use of piperidine and 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes, depending on its application. The thienylmethyl group can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with target proteins . These interactions modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
  • (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness

{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other piperidine derivatives . This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDGCAIFQPSTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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